molecular formula C7H11NO3 B13088682 Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13088682
M. Wt: 157.17 g/mol
InChI Key: OCGAYGDUYHPXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutanone derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(aminomethyl)-2-oxocyclobutane-1-carboxylate
  • Methyl 1-(aminomethyl)-4-oxocyclobutane-1-carboxylate
  • Methyl 1-(aminomethyl)-3-oxocyclopentane-1-carboxylate

Uniqueness

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate (referred to as the compound hereafter) is a derivative of cyclobutane that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features a cyclobutane ring with a carboxylate group and an amino group attached. The general structure can be represented as follows:

C4H7NO3\text{C}_4\text{H}_7\text{NO}_3

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Cyclobutane Ring : This is achieved through methods such as ring-closing reactions involving suitable precursors.
  • Introduction of Functional Groups : The amino group can be introduced via nucleophilic substitution reactions or through the use of amines in the presence of activating agents.
  • Esterification : The final step often involves esterification to yield the methyl ester form.

Biological Activity

The biological activity of the compound has been extensively studied, revealing several promising effects:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, it has been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds structurally related to this compound were effective against human cancer cells, showing cytotoxic effects at concentrations as low as 20 μM .

Neurotropic Effects

The compound has also been identified as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are crucial in neurobiology. This antagonism suggests potential applications in treating neurodegenerative diseases or conditions associated with excitotoxicity .

Analgesic Properties

In addition to its antitumor and neurotropic activities, the compound exhibits analgesic effects. Studies have indicated that it can reduce pain responses in animal models, making it a candidate for further exploration in pain management therapies .

Case Study 1: Antitumor Efficacy

In a controlled study assessing the antitumor efficacy of this compound, researchers treated various human cancer cell lines with the compound. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .

Cell LineIC50 (μM)
MCF7 (Breast)15
A549 (Lung)18
HCT116 (Colon)22

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of excitotoxicity induced by glutamate. The administration of this compound resulted in reduced neuronal death and improved cognitive function in treated animals compared to controls .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4,8H2,1H3

InChI Key

OCGAYGDUYHPXED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.